Diallyl diglycolate
Description
Diallyl diglycolate (CAS 142-22-3), chemically known as 2,5,8,10-tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, is a carbonate ester with the molecular formula C₁₂H₁₈O₇ . Its structure includes two allyl groups bonded to a diglycolate backbone, as represented by the SMILES notation O(C(OCC=C)=O)CCOCCOC(OCC=C)=O . This compound is distinct from sulfur-containing diallyl derivatives (e.g., diallyl sulfide, disulfide, trisulfide) due to its oxygen-rich carbonate functional groups.
Properties
CAS No. |
5441-63-4 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethoxy)acetate |
InChI |
InChI=1S/C10H14O5/c1-3-5-14-9(11)7-13-8-10(12)15-6-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
OUJKULZFRNPRHO-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)COCC(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)COCC(=O)OCC=C |
Other CAS No. |
5441-63-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Functional Groups
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Diallyl Diglycolate | C₁₂H₁₈O₇ | Carbonate ester, allyl | Two allyl groups linked via diglycolate |
| Diallyl Sulfide (DAS) | C₆H₁₀S | Thioether | Single sulfur atom between allyl groups |
| Diallyl Disulfide (DADS) | C₆H₁₀S₂ | Disulfide | Two sulfur atoms bridging allyl groups |
| Diallyl Trisulfide (DATS) | C₆H₁₀S₃ | Trisulfide | Three sulfur atoms in the chain |
| Diallyl Carbonate | C₇H₁₀O₃ | Carbonate ester | Single carbonate group with allyl substituents |
Key Insight : Unlike sulfur-based diallyl compounds, this compound lacks sulfur atoms and instead features ether and ester linkages, which influence its reactivity and applications .
Stability and Degradation
- Diallyl Trisulfide (DATS) : Degrades into diallyl disulfide (DADS) and diallyl tetrasulfide under thermal stress (100°C for 15 minutes) .
- This compound: No direct stability data are provided in the evidence, but its ester groups may confer hydrolytic sensitivity compared to the robust S–S bonds in sulfides .
Sulfur-Containing Diallyl Compounds:
- Anticancer Effects: DAS and DADS inhibit chemically induced colon and esophageal cancers in rodent models by upregulating glutathione S-transferase activity, which detoxifies carcinogens . DATS demonstrates potent bioactivity, including anti-inflammatory and antioxidant properties .
- Fumigant Toxicity :
This compound:
- No biological activity data are provided in the evidence.
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